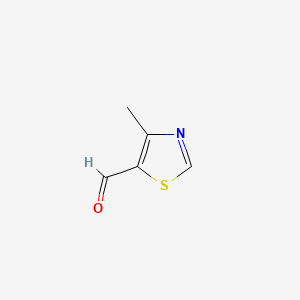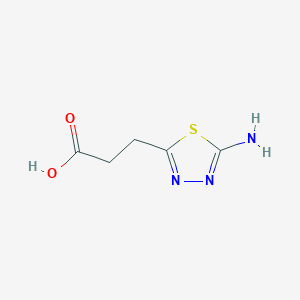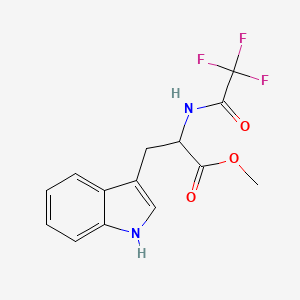
2-Chloro-4-thiocyanatoaniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of aryl thiocyanate compounds like CTA has been achieved through a method called mechanochemical thiocyanation . This method uses ammonium persulfate and ammonium thiocyanate as reagents and silica as a grinding auxiliary . It has been reported to afford aryl thiocyanates with moderate to excellent yields for a wide variety of aryl compounds .Molecular Structure Analysis
The molecular formula of CTA is C7H5ClN2S . The InChI representation of its structure isInChI=1S/C7H5ClN2S/c8-6-3-5 (11-4-9)1-2-7 (6)10/h1-3H,10H2 . Physical and Chemical Properties Analysis
CTA has a molecular weight of 184.65 g/mol . It has a topological polar surface area of 75.1 Ų . The exact mass and monoisotopic mass of CTA are 183.9861970 g/mol . It has a rotatable bond count of 1 . The XLogP3 of CTA is 2.8 .Aplicaciones Científicas De Investigación
Synthesis Applications
2-Chloro-4-thiocyanatoaniline has been studied for its role in the synthesis of various compounds. For example, it has been used in the synthesis of 2-Amino-5(6)-(4-aminophenyl)benzimidazole derivatives, where optimal conditions for synthesis and isolation were explored (Pilyugin, Sapozhnikov, & Shitov, 2003). Another study focused on the synthesis of new antimicrobials, using N-derivatives of chlorine-substituted 4-thiocyanatoanilines (Yabuuchi, Hisaki, & Kimura, 1975).
Antimicrobial Research
Research has also been conducted on the antimicrobial properties of thiocyanatoaniline derivatives, including this compound. A study by Croshaw et al. synthesized a series of derivatives of p‐thiocyanatoaniline and tested their activity against dermatophytes, noting some structure-activity relationships (Croshaw, Davidson, & Spooner, 1966).
Environmental and Industrial Applications
In environmental and industrial contexts, this compound and its analogues have been utilized by microbial strains as carbon and nitrogen sources under anaerobic conditions, providing insights into the degradation of nitroaromatic compounds in contaminated environments (Duc, 2019). This compound also has implications in the large-scale synthesis of industrially significant chemicals, as demonstrated in the context of 2,4-Thiazolidinedione synthesis (Meng, Li, & Zheng, 2008).
Mecanismo De Acción
Target of Action
It is known that thiocyanates, a class of compounds to which 2-chloro-4-thiocyanatoaniline belongs, are commonly found in natural products and exhibit excellent antimicrobial activity .
Mode of Action
The electrophilic thiocyanation is one of the most effective methods of introducing a -SCN functional group to the parent organic molecule . In this process, this compound likely interacts with its targets through the thiocyanate group, leading to changes in the target’s function or structure.
Biochemical Pathways
Thiocyanates are known to exhibit versatile reactivity, leading to the formation of various sulfur-containing compounds . These compounds can affect a wide range of biochemical pathways, depending on the specific targets they interact with.
Pharmacokinetics
It is a colorless, crystalline solid that is soluble in water, ethanol, and chloroform, and insoluble in ether. These properties may influence its bioavailability and distribution within the body.
Result of Action
It is known that thiocyanates, including this compound, have been studied for their antimicrobial properties. Therefore, the compound may exert its effects by inhibiting the growth of certain microbes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in environmental and industrial contexts, this compound and its analogues have been utilized by microbial strains as carbon and nitrogen sources under anaerobic conditions. This suggests that the compound’s action can be influenced by the presence of certain microbes and the availability of oxygen.
Safety and Hazards
Direcciones Futuras
Aryl thiocyanate compounds like CTA are common intermediates for target molecules in pharmaceuticals and materials science . They also function as versatile precursors for many bioactive compounds . Therefore, the future directions of CTA could involve its use in the synthesis of new pharmaceuticals and materials.
Propiedades
IUPAC Name |
(4-amino-3-chlorophenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c8-6-3-5(11-4-9)1-2-7(6)10/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBOJMWJGHBCEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343641 | |
| Record name | 2-CHLORO-4-THIOCYANATOANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3226-47-9 | |
| Record name | 2-CHLORO-4-THIOCYANATOANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(4-amino-3-chlorophenyl)sulfanyl]formonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid](/img/structure/B1296939.png)




